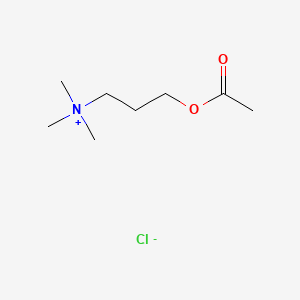
7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate is a complex organic compound belonging to the isoalloxazine family. Isoalloxazines are known for their role as cofactors in various biological processes, particularly in redox reactions. This compound is characterized by its unique structure, which includes a chloro-substituted isoalloxazine core and a piperidinopropyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloro-3-nitrophenol and piperidine.
Formation of Intermediate: The initial step involves the reaction of 4-chloro-3-nitrophenol with sodium methoxide in dry tetrahydrofuran to form a chloronitrobenzene intermediate.
Reduction: The nitro group is reduced using tin(II) chloride to yield a diamine.
Cyclization: The final step involves cyclization with alloxan monohydrate under acidic conditions to form the isoalloxazine core.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the isoalloxazine core to dihydroisoalloxazine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroisoalloxazine derivatives.
Substitution: Various substituted isoalloxazines depending on the nucleophile used.
Applications De Recherche Scientifique
7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Medicine: Investigated for its potential antimalarial and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mécanisme D'action
The mechanism of action of 7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate involves its role as a cofactor in redox reactions. It participates in electron transfer processes, facilitating the oxidation and reduction of substrates. The compound interacts with flavin monooxygenases, which are enzymes involved in the metabolism of various biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine
- 7-Methyl-8-chloro-10-(1’-D-ribityl)isoalloxazine
- 7-Chloro-8-methyl-10-(1’-D-ribityl)isoalloxazine
Uniqueness
7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate is unique due to its specific piperidinopropyl side chain, which imparts distinct chemical and biological properties. This structural variation allows for unique interactions with biological targets and different reactivity compared to other isoalloxazines.
Propriétés
Numéro CAS |
101652-00-0 |
|---|---|
Formule moléculaire |
C18H22ClN5O7S |
Poids moléculaire |
487.9 g/mol |
Nom IUPAC |
7-chloro-10-(2-hydroxy-3-piperidin-1-ium-1-ylpropyl)benzo[g]pteridine-2,4-dione;hydrogen sulfate |
InChI |
InChI=1S/C18H20ClN5O3.H2O4S/c19-11-4-5-14-13(8-11)20-15-16(21-18(27)22-17(15)26)24(14)10-12(25)9-23-6-2-1-3-7-23;1-5(2,3)4/h4-5,8,12,25H,1-3,6-7,9-10H2,(H,22,26,27);(H2,1,2,3,4) |
Clé InChI |
CYZUIPUWEKTBMK-UHFFFAOYSA-N |
SMILES canonique |
C1CC[NH+](CC1)CC(CN2C3=C(C=C(C=C3)Cl)N=C4C2=NC(=O)NC4=O)O.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine](/img/structure/B13736827.png)
![7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione](/img/structure/B13736853.png)

![2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid](/img/structure/B13736858.png)




![butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13736878.png)
![5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13736882.png)



